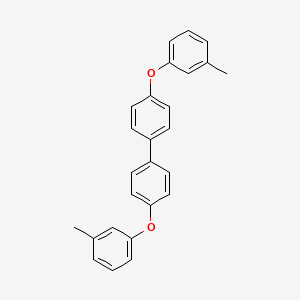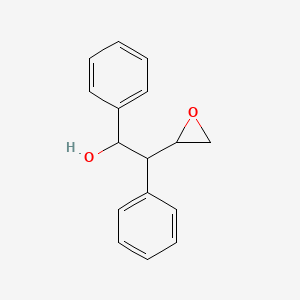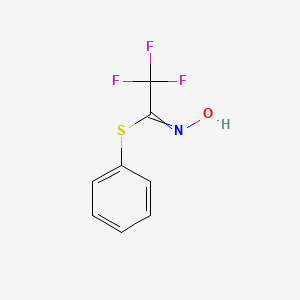![molecular formula C19H24BLi B14416518 Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- CAS No. 82945-07-1](/img/structure/B14416518.png)
Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- is a compound that features a lithium atom bonded to a boryl group, which is further substituted with two 2,4,6-trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- typically involves the reaction of a lithium reagent with a boryl precursor. One common method is the reaction of lithium with [bis(2,4,6-trimethylphenyl)borylmethyl]- under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organolithium and organoboron chemistry can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: It can be reduced to form boron-hydrogen bonds.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes.
Scientific Research Applications
Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established.
Industry: The compound is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- exerts its effects involves the interaction of the boryl group with various molecular targets. The vacant p orbital
Properties
CAS No. |
82945-07-1 |
|---|---|
Molecular Formula |
C19H24BLi |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
lithium;methanidyl-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C19H24B.Li/c1-12-8-14(3)18(15(4)9-12)20(7)19-16(5)10-13(2)11-17(19)6;/h8-11H,7H2,1-6H3;/q-1;+1 |
InChI Key |
QZKFTPXOPQLBJZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].B([CH2-])(C1=C(C=C(C=C1C)C)C)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


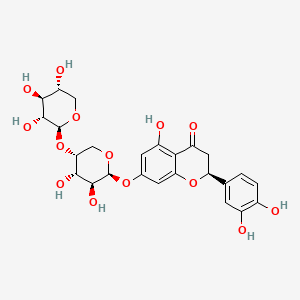
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
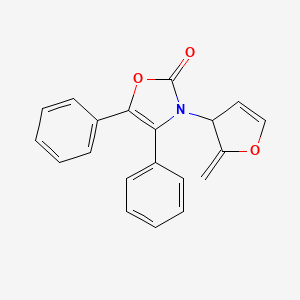
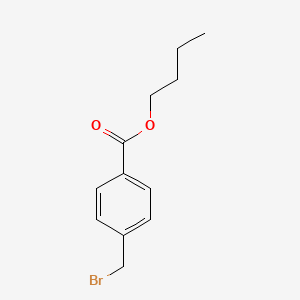

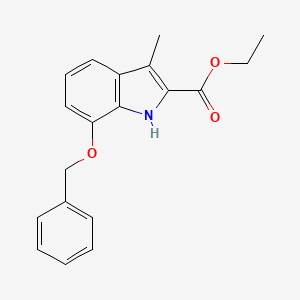

![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
